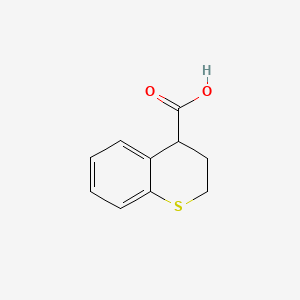

Thiochroman-4-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEYWCQEUVIXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920843 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112605-32-0, 80858-99-7 | |

| Record name | Thiochroman-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiochroman 4 Carboxylic Acid and Its Carboxylic Acid Containing Analogs

Modern and Stereoselective Synthetic Protocols

While classical methods are robust, modern synthetic chemistry has sought more advanced and stereoselective routes to the thiochroman (B1618051) core. One notable stereoselective synthesis of thiochroman-4-ones involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. researchgate.net This method allows for the introduction of chirality into the thiochroman system.

Another innovative, one-pot process involves a rhodium-catalyzed reaction between β-tert-butylthio-substituted aldehydes and alkynes. organic-chemistry.org This sequence proceeds through an alkyne hydroacylation to form a β'-thio-substituted-enone intermediate. This intermediate then undergoes a smooth, in situ intramolecular S-conjugate addition, triggered by acid, to deliver the thiochroman-4-one (B147511) ring system in excellent yields and with high diastereoselectivity. organic-chemistry.org This tandem strategy highlights the efficiency of modern catalytic methods in constructing complex heterocyclic scaffolds. organic-chemistry.org

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

Palladium catalysis offers a powerful tool for the synthesis of thiochroman-4-ones through the incorporation of carbon monoxide (CO). A notable example involves the carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which yields thiochroman-4-one in good to excellent yields with high regioselectivity. researchgate.net This process is believed to proceed through a catalytic cycle involving the regioselective addition of the thiol's sulfur to the allene, followed by palladium insertion, CO insertion, and subsequent intramolecular cyclization. researchgate.net

Further extending the utility of this approach, a palladium-catalyzed carbonylative four-component reaction has been developed for the synthesis of thiochromenones, the unsaturated analogs. nih.govresearchgate.net This method demonstrates the versatility of palladium catalysis in constructing the core thiochroman ring system through carbonylation. nih.govresearchgate.net The principles of palladium-catalyzed intramolecular carbonylative cyclization have also been successfully applied to the synthesis of the oxygen analogs, chromanes, from aryl alkenols, highlighting the broad applicability of this strategy. nih.govresearchgate.net

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has emerged as a key technology for accelerating reaction times and improving yields. The synthesis of thiochroman-4-ones is no exception. A rapid and efficient method involves the microwave-assisted cyclization of β-arylthiopropionic acids, which are readily prepared from the condensation of arylthiols with β-chloropropanoic acid. researchgate.netresearchgate.net This approach provides quantitative yields of the desired thiochroman-4-ones in significantly reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net

The benefits of microwave irradiation, such as rapid heating, increased reaction rates, and often higher product yields, are well-documented for a variety of heterocyclic syntheses, including those of thiazoles, quinolines, and furans, further validating its application in the synthesis of thiochroman derivatives. nih.govnih.govorganic-chemistry.org

Green Chemistry Approaches (e.g., Iodine Catalysis, Solvent-Free Conditions)

In line with the principles of green chemistry, several environmentally benign methods for synthesizing the thiochroman scaffold have been developed. These approaches prioritize the use of non-toxic catalysts, solvent-free conditions, and ambient reaction temperatures.

A prominent example is the use of molecular iodine as a catalyst. An efficient, one-pot synthesis of substituted thiochromans proceeds via the iodine-catalyzed cyclocondensation of α,β-unsaturated aldehydes with arenethiols. acgpubs.org This method is particularly noteworthy as it occurs at room temperature under solvent-free (neat) conditions, offering advantages in terms of reduced waste, operational simplicity, and cost-effectiveness. acgpubs.org Similarly, iodine has been used to catalyze the synthesis of related thioxanthene-indole derivatives, showcasing its versatility. nih.gov

Another green strategy involves an iodine-catalyzed denitrative C-S cross-coupling reaction, which furnishes thiochromanones from 2′-nitrochalcones and xanthate. organic-chemistry.org The use of solvent-free conditions has also been explored in the synthesis of chalcones, potential precursors to thiochromanones, by simply grinding the reactants with a solid base. researchgate.net

Table 1: Iodine-Catalyzed Solvent-Free Synthesis of Thiochromans acgpubs.org

| α,β-Unsaturated Aldehyde | Arenethiol | Time (min) | Yield (%) |

|---|---|---|---|

| Cinnamaldehyde | Thiophenol | 30 | 85 |

| Cinnamaldehyde | 4-Methylthiophenol | 35 | 82 |

| Cinnamaldehyde | 4-Chlorothiophenol | 40 | 80 |

Stereoselective Syntheses via Chiral Precursors

The synthesis of enantiomerically pure thiochroman derivatives is of significant interest. One established method involves the use of chiral precursors that direct the stereochemical outcome of the reaction. A key example is the stereoselective synthesis of thiochroman-4-ones through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. researchgate.net In this process, the chirality embedded in the starting material is transferred to the final thiochromanone product. researchgate.net

Modern asymmetric catalysis provides alternative routes. For instance, the asymmetric synthesis of chiral thiochromanes has been achieved via the copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes. nih.gov Furthermore, organocatalysis using chiral thioureas has been effectively employed in the asymmetric synthesis of related chromane (B1220400) derivatives, suggesting a promising avenue for accessing chiral thiochromans as well. mdpi.comnih.gov These catalytic methods offer a direct approach to chiral products without relying on a stoichiometric source of chirality in the substrate. nih.govyoutube.com

Cross-Coupling Reactions for Substituted Thiochromanones

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of substituted thiochromanones, these methods provide access to a wide array of derivatives. An efficient copper-catalyzed, ligand-free domino process has been developed to synthesize thioflavanones (2-phenylthiochroman-4-ones) from readily available 2'-iodochalcones. organic-chemistry.org This reaction incorporates sulfur in situ using an odorless source, representing a convenient and practical approach. organic-chemistry.org

While palladium-catalyzed cross-coupling is widely reported for the unsaturated thiochromenone analogs, nih.govresearchgate.net other transition metals have also been utilized. Rhodium-catalyzed reactions of β-tert-butylthio-substituted aldehydes and alkynes can produce intermediates that undergo intramolecular cyclization to deliver the thiochroman skeleton. organic-chemistry.org The fundamental mechanism of most transition-metal-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Derivatization Strategies for Thiochroman-4-carboxylic Acid Moieties

Once the this compound scaffold is obtained, it can be further modified to produce a variety of derivatives. Esterification is a primary and fundamental derivatization strategy.

Esterification Reactions

The conversion of the carboxylic acid group into an ester is a common and highly useful transformation. This derivatization can alter the compound's physical properties and is a key step in the synthesis of more complex molecules.

Fischer Esterification: The most direct method for esterifying this compound is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol (often used in excess) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.educhemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed. masterorganicchemistry.com

DCC/DMAP Coupling: For substrates that may be sensitive to the harsh conditions of strong acid and heat, milder methods are available. A widely used alternative is the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under non-acidic conditions and is also effective for the formation of thiol esters. orgsyn.org

Table 2: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Simple reagents, cost-effective for simple alcohols. cerritos.edulibretexts.org |

Amidation Reactions

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, often employed to generate stable derivatives and explore structure-activity relationships. For this compound, the carboxyl group can be activated to facilitate reaction with a primary or secondary amine, yielding the corresponding amide.

Standard amidation protocols are applicable for this transformation. A common and effective method involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) and a base like 4-Dimethylaminopyridine (DMAP) can be used to facilitate the coupling of the carboxylic acid with an amine under mild conditions. nih.gov This method is known for its efficiency and tolerance of various functional groups. nih.gov

Alternatively, a two-step procedure can be employed. The carboxylic acid is first converted to a more reactive acyl chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the amide bond. khanacademy.org This classical approach is robust and generally provides high yields. rsc.org While sterically hindered amines can present a challenge, the use of thionyl chloride has been shown to produce excellent yields even in these cases. rsc.org

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| One-Pot Coupling | Carboxylic Acid, Amine, EDC, HOBt (catalytic), DMAP | Acetonitrile (solvent), Room Temperature | nih.gov |

| Two-Step via Acyl Chloride | 1. Carboxylic Acid, Thionyl Chloride (SOCl2) 2. Amine, Base (e.g., Pyridine or Triethylamine) | Step 1: Typically neat or in an inert solvent. Step 2: Inert solvent, often at 0 °C to room temperature. | rsc.orgkhanacademy.org |

| Titanium Tetrachloride-Mediated | Carboxylic Acid, Amine, TiCl4 | Pyridine (solvent), 85 °C | nih.gov |

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, typically formed through the condensation of an aldehyde or ketone with hydrazine (B178648). wikipedia.orgresearchgate.net The direct formation of a hydrazone from a carboxylic acid is not a standard transformation. Instead, the carboxylic acid is first converted into a carbohydrazide (B1668358) (also known as an acylhydrazide) by reacting it with hydrazine hydrate (B1144303) (H₂NNH₂). nih.gov

This resulting carbohydrazide is a stable intermediate that contains a nucleophilic -NH₂ group. It can then be condensed with a suitable aldehyde or ketone to yield a hydrazide-hydrazone derivative (acylhydrazone). nih.govnih.gov In the context of the thiochroman scaffold, while this compound itself would first form a carbohydrazide, this intermediate could then be reacted with a ketone, such as Thiochroman-4-one, to generate a symmetrical or unsymmetrical hydrazide-hydrazone.

Research has shown that hydrazone derivatives of the related thiochroman-4-one scaffold exhibit significant biological activity. nih.gov For instance, various acyl-hydrazones of thiochroman-4-one have been synthesized by condensing the ketone with different carbohydrazides, such as isonicotinohydrazide or semicarbazide, in moderate to good yields. nih.gov

| Reactant 1 (Ketone) | Reactant 2 (Hydrazide) | Product | Yield | Reference |

|---|---|---|---|---|

| Thiochroman-4-one | Semicarbazide | (E)-2-(Thiochroman-4-ylidene)hydrazinecarboxamide | 79% | nih.gov |

| Thiochroman-4-one | Thiosemicarbazide | (E)-2-(Thiochroman-4-ylidene)hydrazinecarbothioamide | Not specified | nih.gov |

| Thioflavanone | Isonicotinohydrazide | (E)-N'-(2-phenylthiochroman-4-ylidene)isonicotinohydrazide | Not specified | nih.gov |

Vinyl Sulfone Introduction

The vinyl sulfone group is a valuable pharmacophore and a versatile synthetic building block, known for its role as a Michael acceptor. nih.govwikipedia.org Introducing a vinyl sulfone moiety onto the this compound framework can lead to compounds with novel reactivity and potential biological activities. Studies on related structures have demonstrated that thiochroman derivatives bearing a vinyl sulfone group possess potent leishmanicidal properties. researchgate.netresearchgate.net

The synthesis of vinyl sulfones can be achieved through several methods. rsc.orgorganic-chemistry.org One common approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, such as cinnamic acids. organic-chemistry.org This suggests a potential pathway where a derivative of this compound could be modified to create an α,β-unsaturated system, followed by a coupling reaction with a sulfonyl source to install the vinyl sulfone group. For example, metal-free, room temperature decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides has been shown to produce (E)-vinyl sulfones. organic-chemistry.org

Another strategy involves the direct sulfonylation of olefins or alkynes. rsc.org For a pre-functionalized this compound containing an alkene or alkyne group, reaction with a sulfonylating agent could yield the desired vinyl sulfone. The specific synthetic route would depend on the desired position of the vinyl sulfone group on the thiochroman ring system. The presence of the sulfone group in thiochromone (B8434766) derivatives has been demonstrated to be related to their biological activity. researchgate.net

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cinnamic Acids | Arylsulfonyl hydrazides | (E)-Vinyl sulfones | Metal-free, decarboxylative cross-coupling | organic-chemistry.org |

| Alkenes | Sodium arene sulfinates, KI, NaIO4 | Vinyl sulfones | Reaction at room temperature | organic-chemistry.org |

| Phenylpropiolic Acids | Sodium sulfinates, Phosphoric acid | Vinyl sulfones | Environmentally friendly, decarboxylative coupling | organic-chemistry.org |

| Styrenes | Sodium arylsulfinates, KI (redox mediator) | Vinyl sulfones | Electrochemical sulfonylation | organic-chemistry.org |

Chemical Reactivity and Transformations of Thiochroman 4 Carboxylic Acid Systems

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety in thiochroman-4-carboxylic acid dictates a range of predictable chemical behaviors, primarily its acidic nature and the nucleophilicity of its conjugate base.

Salt Formation

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of inorganic and organic bases to form carboxylate salts. ontosight.aigithub.io This reaction involves the deprotonation of the acidic hydroxyl proton by a base. Strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases such as sodium bicarbonate (NaHCO₃) can effectively produce the corresponding sodium thiochroman-4-carboxylate salt. github.ionih.gov The formation of these salts significantly increases the compound's aqueous solubility. This property is often exploited in purification processes, for instance, by using a basic aqueous solution like sodium bicarbonate to extract the carboxylic acid from an organic layer, leaving non-acidic impurities behind. nih.govmdpi.com Subsequent acidification of the aqueous layer re-protonates the carboxylate, precipitating the pure carboxylic acid. nih.govmdpi.com

Table 1: Examples of Salt Formation Reactions

| Base | Product | Significance |

|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium thiochroman-4-carboxylate | Forms a water-soluble salt. |

| Sodium Bicarbonate (NaHCO₃) | Sodium thiochroman-4-carboxylate | Used in purification to separate the acid from neutral organic compounds. nih.gov |

Carboxylate as Nucleophile

The conjugate base of this compound, the thiochroman-4-carboxylate anion, is an effective oxygen nucleophile. This nucleophilicity is central to the formation of esters, particularly through SN2 (bimolecular nucleophilic substitution) reactions. youtube.com When reacted with a suitable electrophile, such as a primary alkyl halide (e.g., methyl iodide or ethyl bromide), the carboxylate anion can displace the halide leaving group to form the corresponding ester. youtube.commasterorganicchemistry.com

This reaction pathway is synthetically valuable as it proceeds under basic or neutral conditions, avoiding the strong acids required for Fischer esterification. youtube.comyoutube.com The reactivity is highest with unhindered primary alkyl halides and decreases significantly with secondary halides due to increased steric hindrance. masterorganicchemistry.comucsb.edu

Table 2: Representative SN2 Esterification

| Reagents | Reaction Type | Product |

|---|

Transformations of the Thiochroman (B1618051) Ring System

The thiochroman ring itself is subject to a variety of chemical transformations that can alter its size and oxidation state, or introduce unsaturation. While many studies focus on the related thiochroman-4-one (B147511), the principles of these ring transformations are broadly applicable to the thiochroman scaffold.

Ring Expansion and Contraction Reactions

The six-membered heterocyclic ring of the thiochroman system can be modified to form larger or smaller ring structures.

Ring Expansion: Research on the related thiochroman-4-one has shown that the ring can be expanded to a seven-membered benzothiepine system. For example, treatment of thiochroman-4-one with ethyl diazo(lithio)acetate results in the formation of an ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate. rsc.org This type of reaction, involving the insertion of a carbon atom, transforms the six-membered ring into a seven-membered one. rsc.orgnih.gov

Ring Contraction: Conversely, ring contraction of the thiochroman system has also been documented. Heating 3-bromothiochroman-4-one, particularly in the presence of a base like sodium acetate, can induce a rearrangement to form products containing a five-membered benzothiophene (B83047) core. rsc.org Such reactions often proceed through complex mechanisms and can be sensitive to reaction conditions. rsc.orgnih.govetsu.edu

Table 3: Ring Size Modification of the Thiochroman System

| Starting Material Class | Reagent(s) | Transformation | Product Class |

|---|---|---|---|

| Thiochroman-4-one | Ethyl diazo(lithio)acetate | Ring Expansion | Tetrahydrobenzothiepin derivative rsc.org |

Oxidation Reactions (e.g., to Sulfones)

The sulfur atom in the thiochroman ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.netresearchgate.net This transformation is a common feature in the chemistry of thioethers. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed, with the reaction outcome often dependent on the stoichiometry of the oxidant used. researchgate.net Using one equivalent of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide often favors the formation of the this compound 1-oxide (the sulfoxide). organic-chemistry.org The use of an excess of a strong oxidizing agent will typically lead to the fully oxidized this compound 1,1-dioxide (the sulfone). researchgate.netorganic-chemistry.org The presence of the sulfone group can significantly alter the biological activity of the molecule. researchgate.net

Table 4: Oxidation of the Thiochroman Sulfur Atom

| Starting Material | Oxidizing Agent (Equivalents) | Primary Product |

|---|---|---|

| This compound | H₂O₂ (approx. 1 equiv) | This compound 1-oxide (Sulfoxide) |

Dehydrogenation Processes

Dehydrogenation reactions introduce unsaturation into the thiochroman ring, leading to the formation of aromatic or partially unsaturated systems. nih.gov A key transformation for the related thiochroman-4-one scaffold is its conversion to 4H-thiochromen-4-one. nih.govmdpi.com This process creates a double bond in the heterocyclic ring, conjugated to the carbonyl group. Such aromatization or dehydrogenation fundamentally alters the electronic properties and geometry of the molecule. preprints.orgnih.gov While direct dehydrogenation of this compound is less commonly reported, the principles derived from thiochroman-4-one chemistry suggest that similar transformations are feasible, potentially leading to thiochromene-4-carboxylic acid derivatives under suitable catalytic conditions. nih.govnih.gov

Table 5: Dehydrogenation of the Thiochroman Ring

| Starting Material Class | Reagent/Condition | Transformation | Product Class |

|---|

Functional Group Interconversions on the Thiochroman Scaffold (as relevant to carboxylic acid derivatives)

The functionalization of the thiochroman ring system is often achieved through reactions involving the thiochroman-4-one core. These reactions introduce various substituents and functional groups, which can then be carried forward into the corresponding this compound derivatives.

Halogenation of the thiochroman-4-one system can occur at different positions depending on the reagents and reaction conditions. Treatment of thiochroman-4-ones with an excess of thionyl chloride leads to the formation of 3-chloro-3-sulfenylchroman-4-ones. researchgate.net Another approach involves the reaction of 3-(hydroxymethylene)thiochroman-4-one with N-chlorosuccinimide (NCS) in carbon tetrachloride. This reaction yields a mixture of products, including 3-chlorothiochroman-4-one, 3-chlorothiochromone, and 2,3-dichlorothiochromone, arising from C-chlorination. researchgate.netmdpi.com Bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to either bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, contingent on the specific conditions and the structure of the starting material.

Table 1: Halogenation Reactions of Thiochroman-4-one Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

| Thiochroman-4-one | Thionyl Chloride (excess) | 3-Chloro-3-sulfenylchroman-4-one | researchgate.net |

| 3-(Hydroxymethylene)thiochroman-4-one | N-Chlorosuccinimide (NCS), CCl4 | 3-Chlorothiochroman-4-one, 3-Chlorothiochromone, 2,3-Dichlorothiochromone | researchgate.net |

| 2-(2-Naphthyl)thiochroman-4-one | N-Chlorosuccinimide (NCS), Dichloromethane | 3-Chloro-2-(2-naphthyl)-4H-thiochromen-4-one | mdpi.com |

Cyanoethylation introduces a cyanoethyl group onto the thiochroman skeleton. This reaction typically involves the Michael addition of a nucleophile to acrylonitrile (B1666552). For thiochroman-4-ones, the reaction with acrylonitrile can yield 4-cyanoethylthiochromanones. These derivatives are particularly relevant as the cyano group can be hydrolyzed to a carboxylic acid, providing an alternative route to acid derivatives of the thiochroman system. researchgate.net

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like thiochroman-4-one), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.org This reaction introduces an aminomethyl group, typically at the C-3 position of the thiochroman-4-one ring. For instance, reacting thiochroman-4-one or its substituted variants with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst (like hydrochloric acid or acetic acid) produces 3-alkylaminomethylthiochroman-4-ones in good yields. researchgate.net These Mannich bases are versatile intermediates for further synthetic modifications.

Table 2: Mannich Reactions of Thiochroman-4-one Derivatives

| Thiochroman-4-one Derivative | Amine | Reaction Conditions | Product | Reference |

| Thiochroman-4-one | Secondary Amine | Formalin, Ethanol (B145695), HCl (cat.) | 3-Alkylaminomethylthiochroman-4-one | researchgate.net |

| 8-Ethylthiochroman-4-one | Secondary Amine | Paraformaldehyde, Benzene (B151609), HCl (cat.) | 3-Alkylaminomethyl-8-ethylthiochroman-4-one | researchgate.net |

| 6-Fluorothiochroman-4-one | Secondary Amine | Paraformaldehyde, Ethanol, Acetic Acid (cat.) | 3-Alkylaminomethyl-6-fluorothiochroman-4-one | researchgate.net |

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of this compound systems, the ester derivative, such as ethyl thiochroman-4-carboxylate, can undergo this reaction. The reaction would typically involve the formation of an enolate at the C-3 position, which can then act as a nucleophile. A crossed Claisen condensation between an ester of this compound and a non-enolizable ester (e.g., ethyl benzoate (B1203000) or diethyl carbonate) can be used to introduce acyl groups at the C-3 position, leading to β-keto ester derivatives. These reactions are generally driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. libretexts.org A highly selective titanium-mediated crossed Claisen condensation between carboxylic esters and acid chlorides has also been developed, offering good yields for various β-keto esters. nih.gov

The thiochroman-4-one scaffold is a versatile precursor for the construction of various fused heterocyclic systems. These reactions typically involve the carbonyl group at C-4 and the active methylene (B1212753) group at C-3, which can react with bifunctional reagents to form new rings.

Pyrazoles : Fused pyrazoles can be synthesized from thiochroman-4-one derivatives through condensation with hydrazine (B178648) derivatives. youtube.com A common strategy involves first creating a 1,3-dicarbonyl equivalent from the thiochroman-4-one. For example, reaction with ethyl formate (B1220265) can introduce a formyl group at the C-3 position, yielding 3-hydroxymethylenethiochroman-4-one. This β-keto aldehyde equivalent readily reacts with hydrazines (such as hydrazine hydrate (B1144303), phenylhydrazine (B124118), or methylhydrazine) in a solvent like ethanol to form the corresponding 4H-thiochromeno[4,3-c]pyrazoles. rsc.org

Imidazoles : The synthesis of imidazoles fused to the thiochroman ring can be achieved by reacting a thiochroman-3,4-dione with an aldehyde, an amine, and ammonium (B1175870) acetate. baranlab.orgnih.gov The dione (B5365651) precursor can be prepared by oxidation of the thiochroman-4-one. The Van Leusen imidazole (B134444) synthesis provides another route, where an aldimine reacts with tosylmethyl isocyanide (TosMIC). organic-chemistry.org

Thiazoles : Thiazole (B1198619) rings can be annulated onto the thiochroman framework using variations of the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.org A common precursor is a 3-halothiochroman-4-one (e.g., 3-bromothiochroman-4-one), which can react with a thioamide (like thiourea) to form the fused thiazole ring. The sulfur of the thioamide displaces the halide, and subsequent condensation between the nitrogen and the ketone at C-4 closes the ring. youtube.com

Indoles : The Fischer indole (B1671886) synthesis is a powerful method for creating indole rings fused to other cyclic systems. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govtestbook.com Thiochroman-4-one can be reacted with a substituted or unsubstituted phenylhydrazine to form the corresponding thiochroman-4-one phenylhydrazone. Treatment of this intermediate with an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid in ethanol, induces a byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization to yield the indolo[3,2-c]thiochroman system. researchgate.net

Pyridines : Pyridine rings can be fused to the thiochroman scaffold through several methods. One common approach is the reaction of 3-arylidenethiochroman-4-ones (chalcone analogues) with malononitrile (B47326) in the presence of ammonium acetate. This multicomponent reaction leads to the formation of thiochromeno[4,3-b]pyridine derivatives. researchgate.net Another efficient method involves a high-pressure, Q-tube-assisted cyclocondensation between thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals mediated by ammonium acetate, yielding novel thiochromeno[4,3-b]pyridines. nih.gov

Pyrimidines : Pyrimidine ring annulation can be achieved by reacting thiochroman-4-one derivatives with amidines. For example, condensation of thiochroman-4-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) creates an enaminone at the C-3 position. This intermediate can then be cyclized with a suitable amidine hydrochloride (like guanidine (B92328) or acetamidine) in the presence of a base to yield thiochromeno[4,3-d]pyrimidines. nih.govnih.govoiccpress.com

Thiazepines : The synthesis of seven-membered thiazepine rings fused to the thiochroman system can be accomplished through ring expansion reactions. For example, a facial synthesis of 1,2,4-triazolo[3,2-d] nih.govCurrent time information in Bangalore, IN.benzothiazepines has been achieved through the cycloaddition of allene-like cations, generated from thiochroman-4-one ethoxycarbonylhydrazone, with nitriles, followed by ring expansion. researchgate.netresearchgate.net Another approach involves the reaction of chalcone (B49325) derivatives of thiochroman with 2-aminothiophenol. researchgate.net

Table 3: Examples of Heterocyclic Ring Annulations from Thiochroman-4-one Derivatives

| Heterocycle | Precursor | Reagent(s) | Fused System | Reference |

| Pyrazole (B372694) | 3-Hydroxymethylenethiochroman-4-one | Hydrazine Hydrate, Ethanol | 4H-Thiochromeno[4,3-c]pyrazole | rsc.org |

| Indole | Thiochroman-4-one phenylhydrazone | Polyphosphoric Acid (PPA) | Indolo[3,2-c]thiochroman | researchgate.net |

| Pyridine | 3-Arylidenethiochroman-4-one | Malononitrile, Ammonium Acetate | Thiochromeno[4,3-b]pyridine | researchgate.net |

| Pyridine | Thiochroman-4-one | 3-Oxo-2-arylhydrazonopropanal, NH4OAc, AcOH | Thiochromeno[4,3-b]pyridine | nih.gov |

| Pyrimidine | Thiochroman-4-one | DMF-DMA, then Guanidine | Thiochromeno[4,3-d]pyrimidine | researchgate.net |

| Thiazepine | Thiochroman-4-one ethoxycarbonylhydrazone | t-Butoxy chloride, SbCl5, Nitrile | 1,2,4-Triazolo[3,2-d] nih.govCurrent time information in Bangalore, IN.benzothiazepine | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of Thiochroman 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Thiochroman-4-carboxylic acid derivatives. While specific spectral data for the parent compound is not widely published, the analysis of related structures, such as Thiochroman-4-one (B147511), and general principles of NMR spectroscopy allow for a detailed prediction of its spectral features. chemicalbook.com

In the ¹H NMR spectrum, the protons of the thiochroman (B1618051) skeleton would exhibit characteristic chemical shifts. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.1 ppm. The proton at position 5, being ortho to the sulfur-containing ring, would likely be the most deshielded. The methylene (B1212753) protons at positions 2 and 3, and the methine proton at position 4, would resonate in the aliphatic region. Specifically, the protons at C2, adjacent to the sulfur atom, would be expected around 3.2 ppm, while the C3 protons would be further upfield. The proton at C4, being alpha to the carboxylic acid group, would be deshielded and likely appear as a multiplet. The carboxylic acid proton itself would be observed as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. princeton.edulibretexts.org

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. princeton.edu The aromatic carbons would resonate between approximately 125 and 140 ppm. The aliphatic carbons of the thiochroman ring would appear in the upfield region, with C4 being deshielded by the adjacent carboxylic acid group, and C2 being influenced by the neighboring sulfur atom. researchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the structural assignments by showing correlations between protons and carbons separated by two or three bonds. princeton.edu For instance, the carboxylic acid proton should show a correlation to the C4 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Interactive data table. Users can sort and filter data based on nucleus and predicted chemical shift range.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic | 7.0 - 8.1 | Complex multiplet patterns |

| ¹H | H-2 | ~3.2 | Methylene protons adjacent to sulfur |

| ¹H | H-3 | Upfield of H-2 | Methylene protons |

| ¹H | H-4 | Deshielded aliphatic | Methine proton alpha to COOH |

| ¹H | COOH | 10 - 13 | Broad singlet |

| ¹³C | COOH | 170 - 185 | Carbonyl carbon |

| ¹³C | Aromatic | 125 - 140 | Multiple signals |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of C₁₀H₁₀O₂S, corresponding to a molecular weight of 194.25 g/mol . ontosight.ai

The fragmentation pattern would be influenced by the thiochroman ring and the carboxylic acid group. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at [M-45]⁺. Another characteristic fragmentation is the alpha-cleavage, where the bond between C4 and the carboxylic acid group breaks, resulting in an acylium ion. libretexts.org For this compound, this would lead to the loss of a CHO₂ radical.

In the case of related compounds like Tetrahydrothiopyran-4-carboxylic acid, the mass spectrum shows fragments corresponding to the loss of water and the carboxyl group. nih.gov Similar fragmentation behavior would be anticipated for this compound, especially under certain ionization conditions. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragment ions, thereby providing greater confidence in the proposed fragmentation pathways.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FTIR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org The carbonyl (C=O) stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. nih.govyoutube.com The C-O stretching and O-H bending vibrations of the carboxylic acid would be observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ respectively. youtube.com The aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibrations of the thioether in the ring would also be observable, typically in the 600-800 cm⁻¹ range. The symmetric stretching of the carbonyl group is also Raman active. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Interactive data table. Users can sort and filter data based on the spectroscopic technique and vibrational mode.

| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| FTIR | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| FTIR | C=O stretch | 1700 - 1725 | Strong, Sharp |

| FTIR | C-O stretch | 1210 - 1320 | Medium |

| FTIR | O-H bend | 920 - 950 | Broad, Medium |

| Raman | Aromatic C=C stretch | 1400 - 1600 | Strong |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While underivatized this compound may not have strong Cotton effects in a readily accessible spectral region, its absolute configuration can be determined by converting it into a derivative that contains a suitable chromophore.

A common strategy involves the formation of an amide with a chromophoric amine or the formation of a complex with a metal center. msu.edunih.gov For example, reacting the chiral carboxylic acid with a molecule like 1,1'-bis(diphenylphosphino)ferrocenepalladium dichloride can generate a chiroptically active metal complex with strong CD signals in the visible region. nih.gov The sign of the observed Cotton effect in the ECD spectrum of the derivative can then be correlated with the absolute configuration of the chiral center through theoretical calculations or by comparison with known compounds.

The induced circular dichroism (ICD) that arises when an achiral ligand binds to a protein can also be exploited. lew.ro By studying the ICD spectrum of this compound upon binding to a protein like bovine serum albumin, information about the preferred chiral conformation of the bound ligand can be obtained, which can in turn be related to its absolute configuration.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the conformation of the thiochroman ring, which is expected to adopt a half-chair or a distorted boat conformation.

Other Advanced Spectroscopic Methods (e.g., SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces. For this compound, SERS could be a valuable tool for studying its interaction with metal surfaces, which is relevant for potential applications in materials science and sensor development.

The sulfur atom in the thiochroman ring can facilitate the adsorption of the molecule onto a SERS-active substrate, such as silver or gold nanoparticles. The resulting SERS spectrum would show enhanced Raman signals for the vibrational modes of the molecule, particularly those close to the surface. This can provide insights into the orientation of the molecule on the surface. For instance, studies on 4-mercaptobenzoic acid have shown that the molecule can bind to silver nanoparticles through the thiol group, and the SERS spectrum is sensitive to changes in the environment, such as pH, which affects the protonation state of the carboxylic acid group. rsc.orgresearchgate.net Similar studies on this compound could elucidate its surface chemistry and interaction mechanisms.

Computational and Theoretical Investigations of Thiochroman 4 Carboxylic Acid Systems

Quantum Chemical Calculations (DFT, AIM Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it a cornerstone for studying molecular systems. dntb.gov.ua

The electronic structure of Thiochroman-4-carboxylic acid can be thoroughly investigated using DFT. Key aspects of this analysis include the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing a measure of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates a molecule is more prone to chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution, hybridization, and the delocalization of electron density through donor-acceptor interactions within the molecule. nih.gov For this compound, NBO analysis would reveal the nature of the bonding in the thiochroman (B1618051) ring and the electronic interplay between the sulfur atom, the aromatic ring, and the carboxylic acid group.

Atoms in Molecules (AIM) theory could be applied to analyze the electron density topology, defining the nature of chemical bonds and identifying non-covalent interactions. This would precisely characterize the covalent bonds forming the molecular skeleton and any intramolecular hydrogen bonding involving the carboxylic acid proton and the thioether sulfur or the carbonyl oxygen.

The molecular electrostatic potential (MEP) map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the acidic hydrogen of the carboxyl group, indicating sites for electrophilic and nucleophilic attack, respectively. chemrxiv.org The distribution of potential across the benzene (B151609) ring and the sulfur atom would also inform predictions about its reactivity in electrophilic aromatic substitution or oxidation reactions. researchgate.net

DFT calculations are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). nih.govnih.gov For this compound, this would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the benzene ring and n→π* transitions involving the carbonyl group. While simple carboxylic acids absorb around 210 nm, the fused aromatic ring in this molecule would shift the absorption to a longer, more accessible wavelength. libretexts.org

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to compute NMR shielding constants, which can then be converted into chemical shifts (δ). nih.govnih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be generated, providing assignments for each nucleus. The predicted chemical shift for the acidic proton would be expected in the downfield region (10-12 ppm), a characteristic feature of carboxylic acids. libretexts.org

Table 1: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on typical ranges for the functional groups and are not from specific computational studies on this molecule.

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) |

| Aromatic Protons | 7.0 - 8.0 |

| Methine Proton (-CH-) | ~4.0 |

| Methylene (B1212753) Protons (-CH₂-) | 2.5 - 3.5 |

| ¹³C NMR (δ, ppm) | |

| Carbonyl Carbon (-C=O) | 170 - 180 |

| Aromatic Carbons | 120 - 140 |

| Methine Carbon (-CH-) | ~45 |

| Methylene Carbons (-CH₂-) | 25 - 35 |

| UV-Vis (λmax, nm) | ~250-290 |

Conformational Analysis and Molecular Dynamics Simulations

The thiochroman ring of this compound is not planar, giving rise to different possible conformations. Conformational analysis, typically performed using quantum mechanical calculations, can identify the most stable low-energy conformers. The carboxylic acid group at the C4 position can exist in either an axial or equatorial position relative to the heterocyclic ring. Computational studies on related systems show that the energy difference between such conformers determines their population at equilibrium. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and conformational transitions in different environments (e.g., in a vacuum or in a solvent). mdpi.com An MD simulation tracks the atomic motions of the molecule by solving Newton's equations of motion, allowing for the exploration of its conformational landscape. soton.ac.uk Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govmdpi.com

Intermolecular Interactions and Supramolecular Chemistry Studies

The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. Consequently, this compound is expected to participate in strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. libretexts.org Computational studies can model these dimers and calculate the interaction energy to determine their stability.

Molecular Docking and Binding Mechanism Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If this compound were to be investigated as a potential drug candidate, molecular docking would be a primary step to identify its potential biological targets. mdpi.com The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. researchgate.net

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to elucidate the binding mechanism in more detail. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov Analysis of the simulation can also quantify the binding free energy, providing a more accurate estimate of the ligand's affinity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, a wealth of information exists for the closely related Thiochroman-4-one (B147511) scaffold. These studies offer valuable insights into the structural requirements for biological activity and provide a strong foundation for the rational design of novel ligands based on the this compound framework.

Detailed Research Findings

Research into Thiochroman-4-one derivatives has unveiled key structural features that govern their biological activities, ranging from antimicrobial to anticancer and antiparasitic effects. These findings are instrumental in guiding the design of more potent and selective therapeutic agents.

Antileishmanial Activity:

A significant body of research has focused on the development of Thiochroman-4-one derivatives as potential agents against Leishmania species. Structure-activity relationship (SAR) studies have revealed several critical determinants for their antileishmanial potency.

One key finding is the dramatic increase in activity upon the introduction of a vinyl sulfone moiety at the C2 and C3 positions of the thiochroman ring. nih.gov This modification, coupled with substitutions on the aromatic ring, has yielded compounds with high efficacy and selectivity against Leishmania panamensis. For instance, compounds with a vinyl sulfone group and electron-withdrawing substituents on an attached phenyl ring at the 2-position have demonstrated potent activity. nih.gov Specifically, a fluorine substituent at the C-6 position of the thiochroman core was found to enhance leishmanicidal activity. nih.gov

Molecular docking studies have suggested that these compounds can interact with key parasite targets, and the incorporation of hydrazone moieties has also been shown to enhance activity. nih.gov The SAR for antileishmanial activity is complex, with both steric and electronic factors playing a significant role. For example, aromatic substituents with strong electron-withdrawing groups like trifluoromethyl (CF3) at the 3-position have been shown to increase potency against Leishmania donovani. nih.gov

**Table 1: In Vitro Antileishmanial and Cytotoxic Activities of Thiochroman-4-one Derivatives against *Leishmania panamensis***

| Compound | Description | EC50 (μM) | LC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4j | 6-Fluoro-2-(4-(trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide | 3.23 | 561.3 | 174 |

| 4l | 6-Chloro-2-(4-(trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide | 4.87 | >561.3 | >115 |

| 4h | 2-(4-Fluorophenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide | 9.34 | >561.3 | >60 |

| 4i | 2-(4-Chlorophenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide | 7.89 | >561.3 | >71 |

| 4k | 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide | 8.21 | >561.3 | >68 |

| Amphotericin B | Reference Drug | 0.32 | 39.6 | 124 |

Data sourced from Vargas et al. (2017) nih.gov

Antibacterial and Antifungal Activity:

Thiochroman-4-one derivatives have also been investigated for their antimicrobial properties. SAR studies indicate that the introduction of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring enhances antifungal activity. rsc.org For instance, certain derivatives have shown potent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. rsc.org

Furthermore, the incorporation of carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties into the thiochroman-4-one scaffold has yielded compounds with significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). researchgate.net

Table 2: Antibacterial and Antifungal Activity of Selected Thiochroman-4-one Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 22 | Candida albicans | MIC: 0.5 μg/mL |

| Compound 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 24 μg/mL |

| Compound 11 | Xanthomonas axonopodis pv. citri (Xac) | EC50: 30 μg/mL |

Data sourced from a 2025 review on thiochromenes and thiochromanes and a 2022 study by Yu et al. rsc.orgresearchgate.net

Ligand Design Based on SAR Insights

The structure-activity relationships derived from studies on thiochroman-4-one derivatives provide a rational basis for the design of new ligands, including those based on the this compound scaffold. The presence of the carboxylic acid group at the 4-position introduces a key functionality that can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.

Based on the existing SAR data, several strategies for ligand design can be proposed:

Modification of the Aromatic Ring: The introduction of various substituents on the benzo part of the thiochroman ring can modulate the electronic properties and lipophilicity of the molecule. As seen in antileishmanial and antifungal derivatives, electron-withdrawing groups at specific positions can enhance activity. nih.govrsc.org

Substitution at the 2- and 3-Positions: The area around the C2 and C3 atoms of the thiochroman ring is a critical region for modification. The success of the vinyl sulfone moiety in antileishmanial compounds suggests that introducing groups capable of specific interactions in this region is a promising strategy. nih.gov For this compound, derivatization at these positions could be explored to optimize activity for various targets.

Exploitation of the Carboxylic Acid Group: The carboxylic acid moiety at the 4-position is a key feature for ligand design. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions. This group can be used to anchor the ligand in the binding site of a target protein. Furthermore, it can be converted to esters or amides to modulate pharmacokinetic properties or to introduce additional interaction points. The hydrolysis of cyanoethylthiochromanones to their corresponding carboxylic acid derivatives has been reported, indicating a synthetic route to such compounds. researchgate.net

Biological Activities and Mechanistic Insights of Thiochroman 4 Carboxylic Acid Derivatives

Antimicrobial Potentials

The thiochroman (B1618051) scaffold has proven to be a valuable template for the design of novel antimicrobial agents. Researchers have successfully synthesized and evaluated a variety of derivatives, revealing significant activity against a range of pathogenic bacteria, fungi, and protozoa.

Antibacterial Activities

Thiochroman-4-carboxylic acid derivatives have shown considerable promise as antibacterial agents. Studies have demonstrated their effectiveness against various bacterial species, including those that are pathogenic to plants and humans.

One area of investigation has been their activity against plant pathogenic bacteria. For instance, certain thiochromanone derivatives have been found to be effective against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov A specific derivative, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, exhibited notable activity against both Xoo and Xac, with median effective concentration (EC50) values of 17 and 28 μg/mL, respectively. researchgate.net These results are significant as they surpass the efficacy of established agricultural bactericides like Bismerthiazol (B1226852) and Thiodiazole copper. researchgate.net Further structure-activity relationship (SAR) analysis revealed that the presence of a carboxylate group at the 2nd position and a chlorine atom at the 6th position of the thiochromane ring significantly enhances antibacterial activity. nih.gov

In addition to plant pathogens, thiochroman derivatives have been evaluated against human pathogenic bacteria. A series of spiro pyrrolidines incorporating a thiochroman-4-one (B147511) moiety demonstrated potent activity against several Gram-positive bacteria. nih.gov One of the most active compounds in this series displayed minimum inhibitory concentration (MIC) values of 32 μg/mL against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis, outperforming the standard drug amoxicillin. nih.gov Other derivatives have also shown activity against Gram-positive bacteria such as Bacillus pumilus and Gram-negative bacteria like Salmonella typhi and Pseudomonas aeruginosa. mdpi.com

| Compound/Derivative Class | Target Bacteria | Activity (EC50/MIC) | Reference |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo) | 17 µg/mL (EC50) | researchgate.net |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri (Xac) | 28 µg/mL (EC50) | researchgate.net |

| Spiro pyrrolidines with thiochroman-4-one | Bacillus subtilis | 32 µg/mL (MIC) | nih.gov |

| Spiro pyrrolidines with thiochroman-4-one | Staphylococcus epidermidis | 32 µg/mL (MIC) | nih.gov |

| Spiro pyrrolidines with thiochroman-4-one | Staphylococcus aureus | 32 µg/mL (MIC) | nih.gov |

| Spiro pyrrolidines with thiochroman-4-one | Enterococcus faecalis | 32 µg/mL (MIC) | nih.gov |

| Thiochromanone derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus pumilus | Active | mdpi.com |

| Thiochromanone derivatives | Salmonella typhi, Pseudomonas aeruginosa | Active | mdpi.com |

Antifungal Activities

The antifungal potential of this compound derivatives is well-documented, with numerous studies highlighting their efficacy against a variety of fungal pathogens. mdpi.com These compounds have been investigated for their ability to inhibit the growth of both human and plant pathogenic fungi.

A significant number of thiochroman-4-one derivatives have demonstrated potent activity against Candida albicans and Cryptococcus neoformans. jst.go.jpnih.gov In one study, a series of these compounds exhibited minimal inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against these fungi. jst.go.jpnih.gov The activity of some of these derivatives was comparable to the widely used antifungal drug fluconazole. jst.go.jpnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups at the 6th position of the thiochroman-4-one ring tends to enhance antifungal activity. nih.gov

Further modifications of the thiochroman-4-one scaffold have led to the development of derivatives with broad-spectrum antifungal activity. For example, derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties have been synthesized and tested against several plant pathogenic fungi. researchgate.net One such compound, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed a 79% inhibition rate against Botrytis cinerea, which was superior to the commercial fungicide Carbendazim. researchgate.net Similarly, other thiochromanone derivatives have shown high inhibition rates (96–100%) against Botrytis cinerea at concentrations of 100 to 250 μg/mL. mdpi.com The antifungal activity of these compounds has also been observed against other fungi such as Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, and Aspergillus niger. jst.go.jp

| Compound/Derivative Class | Target Fungi | Activity (MIC/Inhibition Rate) | Reference |

| Thiochroman-4-one derivatives | Candida albicans | 0.5–16 µg/mL (MIC) | jst.go.jpnih.gov |

| Thiochroman-4-one derivatives | Cryptococcus neoformans | 0.5–16 µg/mL (MIC) | jst.go.jpnih.gov |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | 79% inhibition | researchgate.net |

| 6-methylthiochroman-4-one, 6-chlorothiochroman-4-one, 6-methylthiochroman-4-ol | Botrytis cinerea | 96–100% inhibition (at 100-250 µg/mL) | mdpi.com |

| Thiochroman-4-one derivatives | Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, Aspergillus niger | Active | jst.go.jp |

Antileishmanial Activities and Structure-Activity Relationships

This compound derivatives have also been explored for their potential in treating neglected tropical diseases like leishmaniasis. mdpi.com Research in this area has focused on identifying compounds with high efficacy against Leishmania parasites and understanding the structural features that contribute to their activity.

In a study targeting Leishmania panamensis, a series of thiochroman-4-one derivatives were synthesized and evaluated. nih.gov Among the tested compounds, those containing a vinyl sulfone moiety demonstrated significant antileishmanial activity. nih.gov One particular derivative stood out, exhibiting an EC50 of 3.24 μM and a remarkable selectivity index (SI) of 173.24, which was superior to the reference drug amphotericin B. nih.gov

Another study investigated a range of substituted 2H-thiochroman derivatives, including thiochromenes and thiochromanones, against intracellular amastigotes of Leishmania (V) panamensis. nih.gov From a library of thirty-two compounds, twelve were found to be active with EC50 values below 40 µM. nih.gov Four of these compounds showed particularly high antileishmanial activity, with EC50 values under 10 µM and a good selectivity index of over 2.6. nih.gov Interestingly, the study noted the absence of a clear structure-activity relationship among the most active compounds, as they each possessed different substitution patterns. nih.gov This suggests that multiple structural features may contribute to the antileishmanial effects of these derivatives.

| Compound/Derivative Class | Target Parasite | Activity (EC50) | Selectivity Index (SI) | Reference |

| Thiochroman-4-one with vinyl sulfone moiety | Leishmania panamensis | 3.24 µM | 173.24 | nih.gov |

| Substituted 2H-thiochroman derivatives (4 compounds) | Leishmania (V) panamensis | < 10 µM | > 2.6 | nih.gov |

Enzyme Inhibition Mechanisms

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. Understanding these enzyme inhibition mechanisms is key to the rational design of more potent and selective therapeutic agents.

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) has been identified as a key target for the antifungal activity of thiochroman-4-one derivatives. jst.go.jpnih.gov NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of proteins. This process, known as N-myristoylation, is vital for protein function and localization, and its disruption can be lethal to the fungal cell.

Several studies have validated NMT as a promising target for the development of novel antifungal drugs. jst.go.jpnih.gov Thiochroman-4-one derivatives have been designed as bioisosteres of other benzoheterocyclic NMT inhibitors. jst.go.jp Molecular docking studies have provided insights into the binding of these compounds to the active site of Candida albicans NMT, revealing a high receptor affinity. jst.go.jpnih.gov The lipophilic nature of the thiochroman-4-one core is believed to facilitate its passage across fungal cell membranes, allowing it to reach its intracellular target. jst.go.jp

Structure-activity relationship studies have shown that substitutions on the thiochroman-4-one ring can significantly influence NMT inhibitory activity. For instance, the presence of electron-withdrawing groups at the 6th position of the ring has been found to enhance antifungal efficacy, likely due to improved binding to the NMT enzyme. nih.gov The potent antifungal activity of some of these derivatives, with MIC values as low as 0.5 µg/mL against C. albicans, underscores the potential of NMT inhibition as a mechanism for combating fungal infections. nih.gov

Cysteine Protease Inhibition

This compound derivatives have also been implicated in the inhibition of cysteine proteases. nih.gov These enzymes play critical roles in the life cycle of various pathogens, including protozoan parasites, making them attractive targets for drug development.

Specifically, acyl hydrazone derivatives of thiochroman-4-ones have been reported as potent inhibitors of cysteine proteases. nih.gov This inhibitory activity has significant implications for the treatment of diseases such as Chagas' disease, which is caused by the parasite Trypanosoma cruzi. Cysteine proteases are essential for the survival and replication of T. cruzi, and their inhibition can effectively halt the progression of the infection. While the precise mechanism of inhibition by these thiochroman derivatives is an area of ongoing research, it is likely that the thiochroman scaffold provides a core structure that can be functionalized to interact with key residues in the active site of the cysteine protease.

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments. nih.govmdpi.comresearchgate.net The emergence and spread of MBL-producing bacteria pose a significant threat to global health, as there are currently no clinically approved MBL inhibitors. nih.govresearchgate.netnih.gov This has spurred research into finding new compounds that can inhibit these enzymes and restore the efficacy of existing antibiotics. nih.gov

Derivatives of this compound have been investigated as potential MBL inhibitors. The core idea behind this approach is that the carboxylic acid moiety can interact with the zinc ions in the active site of the MBL, disrupting its catalytic activity. nih.govresearchgate.net This interaction mimics the binding of the hydrolyzed β-lactam antibiotic, effectively blocking the enzyme. nih.gov

While specific studies focusing solely on this compound are limited, the broader class of small molecule carboxylates has shown promise. For instance, compounds like nitrilotriacetic acid and N-(phosphonomethyl)iminodiacetic acid have demonstrated potent inhibition of NDM-1 and VIM-2, two important types of MBLs, with IC50 values in the low- to sub-micromolar range. nih.gov The inhibitory mechanism is believed to involve the chelation of the zinc ions essential for the enzyme's function. nih.govresearchgate.net

The development of effective MBL inhibitors is a critical area of research. mdpi.com Although no this compound derivative is currently in clinical use for this purpose, the underlying principle of using a carboxylic acid to target the MBL active site remains a valid and actively pursued strategy.

Receptor Modulation Studies (e.g., AMPA Receptor Potentiation)

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). researchgate.netnih.gov Their proper function is crucial for processes like learning and memory. researchgate.net Consequently, AMPA receptors have become attractive therapeutic targets for a variety of neurological and psychiatric disorders. researchgate.netnih.gov

Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor themselves. nih.govmdpi.com This modulation can lead to improved synaptic transmission and plasticity.

Thiochroman-1,1-dioxide derivatives have been designed and synthesized as analogues of 1,2,4-benzothiadiazine 1,1-dioxides, which are known to be potent AMPA receptor PAMs. nih.gov Applying the concept of isosteric replacement, researchers have explored the potential of these thiochroman derivatives to modulate AMPA receptor activity.

In vitro studies have shown that these thiochroman 1,1-dioxides can indeed act as positive allosteric modulators of AMPA receptors. nih.gov Although their potency was found to be lower than their benzothiadiazine counterparts, they still exhibited significant modulatory activity. nih.gov Furthermore, pharmacokinetic studies in vivo revealed that some of these thiochroman derivatives can cross the blood-brain barrier, a crucial property for any CNS-acting drug. nih.gov

X-ray crystallography studies have provided insights into the binding of these molecules to the AMPA receptor. It was found that both enantiomers of one of the thiochroman derivatives could interact with the ligand-binding domain of the GluA2 subunit, in a manner very similar to its benzothiadiazine analogue. nih.gov This structural information helps to explain the observed activity and provides a basis for the design of more potent and selective AMPA receptor modulators based on the thiochroman scaffold.

Other Reported Biological Activities (e.g., Anticancer, Anti-inflammatory, Antioxidant)

Beyond their effects on MBLs and AMPA receptors, derivatives of this compound and related thiochroman structures have been investigated for a range of other biological activities.

Anticancer Activity:

Several studies have explored the potential of thiochroman-based compounds as anticancer agents. nih.govnih.gov For example, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and evaluated for their anticancer properties. nih.gov Selected compounds from this series were tested against a panel of sixty human tumor cell lines. nih.gov The structural similarity of these compounds to aurones, which are known to possess anticancer activities, provided the rationale for this investigation. nih.gov

Another study focused on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which incorporate a thiazolidinone core, a fragment known to be associated with various biological activities including anticancer effects. researchgate.net One of the synthesized compounds, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, showed significant cytotoxic action against several tumor cell lines. researchgate.net

Anti-inflammatory Activity:

The anti-inflammatory potential of coumarin (B35378) derivatives, which can be structurally related to chromanones, has been investigated. researchgate.net For instance, newly synthesized N-[4'-oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivatives were evaluated for their anti-inflammatory activity using the hind paw edema method. researchgate.net

Antioxidant Activity:

The antioxidant properties of various heterocyclic compounds, including those with structures related to thiochroman, have been a subject of research. nih.govui.ac.idnih.govnih.gov Thiazolidine-4-carboxylic acid, a related sulfur-containing cyclic compound, is known to be a sulfhydryl antioxidant. nih.gov Studies on quinoline-4-carboxylic acid derivatives have shown that they can possess better antioxidant activity than their precursors, as measured by their ability to scavenge free radicals in the DPPH assay. ui.ac.id The presence of aromatic rings and carboxylic acid groups can contribute to the antioxidant capacity of these molecules. ui.ac.id Similarly, 4-hydroxycoumarin (B602359) derivatives have also been tested for their antioxidant activity in vitro. nih.gov

Biotransformation Studies using Microbial Systems

The biotransformation of thiochroman derivatives using microbial systems, particularly marine-derived fungi, has been explored as a method to produce novel and potentially bioactive compounds. mdpi.com This approach offers an alternative to traditional chemical synthesis and can lead to the formation of unique stereoisomers. mdpi.com

In one study, the biotransformation of thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol was conducted using the marine-derived fungal strains Emericellopsis maritima and Purpureocillium lilacinum. mdpi.com This process yielded several known thiochroman derivatives, including thiochroman-4-one, as well as a novel compound, 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol. mdpi.com The study also successfully characterized the stereoisomers of the resulting sulfoxides. mdpi.com